ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
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Overview
Description
ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is an organic compound with a complex structure that includes an ester and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate typically involves the esterification of 2-hydroxyphenylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters and phenolic compounds.
Scientific Research Applications
ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxy-3-phenylpropanoate
- Methyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate
- Propyl 2-acetoxy-3-(2-hydroxyphenyl)propanoate
Uniqueness
ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is unique due to its specific stereochemistry and the presence of both an ester and a phenolic group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl (2S)-2-acetyloxy-3-(2-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-13(16)12(18-9(2)14)8-10-6-4-5-7-11(10)15/h4-7,12,15H,3,8H2,1-2H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQVEFPDYMABLQ-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1O)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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